2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride serves as a crucial intermediate in organic synthesis, particularly in medicinal chemistry for developing novel pharmaceutical agents. This compound belongs to the class of substituted anilines, characterized by the presence of a pyrazole ring and a trifluoromethyl group. Its significance in scientific research stems from its potential to be incorporated into various molecular scaffolds, leading to diverse biological activities. []
The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride typically involves a multistep process starting from commercially available 3,5-dinitro-1-trifluoromethylbenzene. []
Step 1: Fluorination: 3,5-dinitro-1-trifluoromethylbenzene is treated with tetramethylammonium fluoride to introduce a fluorine atom, replacing one of the nitro groups. This results in 3-fluoro-5-trifluoromethyl-nitrobenzene. []
Step 2: Nucleophilic Aromatic Substitution: The fluorine atom in 3-fluoro-5-trifluoromethyl-nitrobenzene undergoes substitution with 4-methyl-1H-imidazole. This reaction introduces the 4-methyl-1H-imidazol-1-yl moiety to the benzene ring. [, ]
Step 3: Reduction: The nitro group in the resulting compound is reduced to an amino group, yielding 2-(4-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline. [, ]
Step 4: Salt Formation: The final step involves treating the free aniline with hydrochloric acid to form the hydrochloride salt, 2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride. []
The primary application of 2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride is as a key building block in synthesizing more complex molecules with potential biological activities. [] Notably, it is a crucial intermediate in the synthesis of nilotinib, a tyrosine kinase inhibitor used for treating chronic myelogenous leukemia. [, ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: